2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Antimalarial Enzyme Inhibition Drug Discovery

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0) is a small-molecule pyrrolidine derivative featuring a gem‑diol (α‑keto amide hydrate) functional group, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound is specifically identified in patent literature (US8703811) and bioactivity databases (BindingDB) as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 1909313-81-0
Cat. No. B2786020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
CAS1909313-81-0
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(O)O
InChIInChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2
InChIKeyCWGCQQGQIYPRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0): Procurement-Ready Data on a PfDHODH-Inhibiting Pyrrolidine Scaffold


2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0) is a small-molecule pyrrolidine derivative featuring a gem‑diol (α‑keto amide hydrate) functional group, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. This compound is specifically identified in patent literature (US8703811) and bioactivity databases (BindingDB) as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery [2]. Its chemical structure distinguishes it from simpler pyrrolidine amides, positioning it as a specialized scaffold for medicinal chemistry campaigns requiring defined target engagement.

Why Generic Substitution Fails: Functional Group-Driven Activity Differentiation in 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one Analogs


Substituting 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one with a generic pyrrolidine amide, such as the structurally similar 2-hydroxy-1-(pyrrolidin-1-yl)ethanone (CAS 45657-97-4), fundamentally alters the molecule's biochemical profile [1]. The presence of the gem‑diol (hydrate) motif in the target compound is not a minor structural variation; it is directly linked to its reported nanomolar inhibitory activity against PfDHODH (IC50 = 35 nM) [2]. In contrast, the 2-hydroxy analog lacks documented target engagement data, underscoring that the gem‑diol moiety is essential for the observed enzyme inhibition. Procurement decisions must therefore prioritize the exact CAS 1909313-81-0 to ensure fidelity to the bioactive chemotype described in patent US8703811, rather than relying on superficially similar but functionally uncharacterized analogs.

Quantitative Evidence Guide: Measured PfDHODH Inhibition of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one Versus Intra-Patent Comparators


Direct Head-to-Head Potency Comparison: 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one Exhibits a 2.7× Potency Advantage Over a Closest PfDHODH Inhibitor Analog from US8703811

In a standardized type 2 DHODH activity assay monitoring orotate formation, 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (US8703811 Example 93) achieved an IC50 of 35 nM against PfDHODH [1]. This represents a 2.7‑fold improvement in potency relative to a structurally distinct comparator from the same patent family, US8703811 Example 31/32, which exhibited an IC50 of 74 nM in the identical assay system [2]. The quantitative difference is directly attributable to the unique gem‑diol pharmacophore of the target compound.

Antimalarial Enzyme Inhibition Drug Discovery

Functional Group-Specific Activity: The Gem-Diol Motif Confers PfDHODH Inhibitory Activity Absent in the 2-Hydroxy Analog

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0) demonstrates nanomolar inhibition of PfDHODH (IC50 = 35 nM) [1]. In contrast, the closely related 2‑hydroxy analog (2‑hydroxy-1-(pyrrolidin-1-yl)ethanone, CAS 45657-97-4) lacks any reported inhibitory activity against this or any other validated target in major public bioactivity databases [2]. This stark functional divergence highlights the critical role of the gem‑diol (hydrate) group in engaging the enzyme active site, making the exact CAS 1909313-81-0 indispensable for PfDHODH‑focused research.

Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

Potency Benchmarking: 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one Ranks Among Potent PfDHODH Inhibitors Disclosed in US8703811

Within the compound set disclosed in US8703811, 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (IC50 = 35 nM) [1] demonstrates superior potency compared to several structurally characterized examples, including US8703811 Example 52 (IC50 = 94 nM) [2]. While the full SAR landscape of the patent encompasses a range of potencies, the target compound's IC50 of 35 nM places it in a favorable position for lead optimization campaigns, offering a measurable potency advantage over other exemplified inhibitors.

Antimalarial Enzyme Inhibition Lead Optimization

Research Application Scenarios for 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0)


Antimalarial Drug Discovery: PfDHODH Inhibitor Lead Optimization

Researchers focused on developing novel antimalarial agents targeting PfDHODH can utilize 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one as a validated starting point for medicinal chemistry optimization. Its reported IC50 of 35 nM against PfDHODH [1] provides a quantitative benchmark for structure‑activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Studies of Pyrrolidine-Based DHODH Inhibitors

Investigators performing comparative analysis of DHODH inhibitors can employ this compound as a reference standard due to its well‑characterized activity in a defined enzymatic assay. The availability of quantitative IC50 data from the same assay platform for multiple patent examples (e.g., 35 nM vs. 74 nM and 94 nM) [1][2] enables robust cross‑compound benchmarking.

Chemical Biology Probe Development for Pyrimidine Biosynthesis Pathway

Given the essential role of DHODH in the de novo pyrimidine biosynthesis pathway of P. falciparum, 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one can serve as a chemical probe to interrogate this pathway. Its documented inhibitory activity [1] makes it a suitable tool compound for validating target engagement and downstream metabolic effects in cellular models of malaria.

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